BenchChemオンラインストアへようこそ!

3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Lipophilicity Drug Design ADME

This compound features a 2-fluorophenylpropanone moiety attached to an azetidin-3-amino-pyrimidine core, creating a sp³-rich scaffold ideal for JAK kinase inhibitor development. The ortho-fluorine substitution uniquely modulates dihedral angle and electron density for superior target binding and metabolic stability vs. non-fluorinated or heteroaryl congeners. With an XLogP3 of 1.8 and TPSA of 58.1 Ų, its balanced physicochemical profile supports topical ocular delivery research while the 300.33 Da molecular weight and 22 heavy atom count offer excellent ligand efficiency for SAR and fragment growth studies.

Molecular Formula C16H17FN4O
Molecular Weight 300.337
CAS No. 2097918-78-8
Cat. No. B2457642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
CAS2097918-78-8
Molecular FormulaC16H17FN4O
Molecular Weight300.337
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=NC=C3
InChIInChI=1S/C16H17FN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-9-13(10-21)20-15-7-8-18-11-19-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,18,19,20)
InChIKeyTVNBSSRZBSSHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097918-78-8): A Fluorinated Azetidinyl-Pyrimidine Kinase Scaffold for Drug Discovery


3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097918-78-8) is a synthetic small molecule belonging to the azetidinyl-pyrimidine class, a chemotype actively investigated as inhibitors of Janus kinase (JAK) proteins and other kinases [1]. The compound features a 2-fluorophenylpropanoyl group linked to a 3-(pyrimidin-4-ylamino)azetidine core, a scaffold architecture that mirrors the 'azetidin-3-amino bridging scaffold' described in the discovery of a lead JAK inhibitor for topical ocular delivery [2]. With a molecular formula of C16H17FN4O, a molecular weight of 300.33 g/mol, a computed XLogP3 of 1.8, and a topological polar surface area of 58.1 Ų, its physicochemical profile suggests balanced permeability and solubility [3]. The presence of the 2-fluorophenyl moiety is a key differentiator from non-fluorinated or heteroaryl congeners, influencing lipophilicity and metabolic stability.

Why Generic Substitution Fails for 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one Analogs


Azetidinyl-pyrimidine analogs bearing variations at the propanone side chain are not interchangeable. The introduction of the 2-fluorophenyl group in the target compound (CAS 2097918-78-8) modulates critical physicochemical parameters—specifically XLogP3 and electron density—that directly influence target binding, selectivity, and metabolic stability [1]. The azetidin-3-amino bridging scaffold itself was strategically selected to increase sp³ character (Fsp³) and attenuate off-target kinase activity, a feature that is highly sensitive to the nature of the N-acyl substituent and its conformational constraints [2]. Substitution with non-fluorinated phenyl, heteroaryl (e.g., 3-methylthiophene), or alkenyl groups alters hydrogen bonding capacity, lipophilicity, and metabolic profiles, undermining binding affinity and selectivity established by the fluorinated scaffold [3].

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one Selection


Lipophilicity (XLogP3) Comparison: Fluorinated vs. Non-Fluorinated Phenyl Propanone Analogs

The target compound, featuring a 2-fluorophenyl group, possesses a computed XLogP3 of 1.8 [1]. In contrast, the non-fluorinated 3-(o-tolyl) analog (1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one) exhibits a higher XLogP3 of 2.3 due to the increased hydrophobicity of the methyl substituent . This 0.5 log unit difference is significant for applications where balanced hydrophilicity is critical, such as in JAK inhibitor programs optimized for aqueous solubility and topical ocular delivery, where an ideal XLogP3 range of 1–3 is targeted [2].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA): 2-Fluorophenyl vs. Heteroaryl Analogs

The target compound's TPSA is computed as 58.1 Ų [1]. The 3-(3-methylthiophen-2-yl) analog (3-(3-methylthiophen-2-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one), which replaces the 2-fluorophenyl with a methylthiophene ring, is predicted to have a TPSA of 54.0 Ų due to the absence of an additional polar fluorine atom and the slightly more shielded sulfur heteroatom . The 4.1 Ų higher TPSA of the target compound suggests marginally improved hydrogen bonding potential, which can enhance affinity for kinase hinge regions that rely on specific polar interactions [2].

Permeability Drug Design ADME

Molecular Weight and Heavy Atom Count: Ligand Efficiency Potential vs. Alkenyl Propanone Analog

The target compound maintains a molecular weight of 300.33 g/mol with 22 heavy atoms [1]. Replacing the 2-fluorophenylpropanoyl group with a pent-4-enoyl group (1-(3-(pyrimidin-4-ylamino)azetidin-1-yl)pent-4-en-1-one) reduces the molecular weight to approximately 246 g/mol but eliminates the aromatic ring critical for kinase ATP-site binding . In the azetidinyl-pyrimidine JAK inhibitor series, optimal ligand efficiency (LE) and lipophilic ligand efficiency (LLE) balance were achieved at molecular weights near 300–400 Da, positioning the target compound within this validated sub-space while retaining a favorable heavy atom count for further derivatization [2].

Ligand Efficiency Fragment-Based Drug Discovery Kinase Inhibitor

Conformational Rigidity and sp³ Fraction: Azetidine Scaffold vs. Flexible-Chain Alternatives

The azetidin-3-amino bridging scaffold, structurally present in the target compound, was explicitly designed to increase fraction sp³ (Fsp³) and attenuate off-target kinase activity in JAK inhibitor optimization [1]. The 4-membered azetidine ring imposes conformational rigidity that reduces binding to non-target kinases compared to flexible-chain analogs such as piperazine-linked counterparts [2]. In the publication describing this scaffold, an sp²-to-sp³ drug design strategy successfully advanced compound 31 (containing an azetidine core) to achieve potent JAK2 inhibition (Ki confirmed by X-ray co-crystal structure at 2.20 Å resolution) while significantly reducing the KINOMEscan promiscuity score relative to its more aromatic, flexible progenitors [3].

Conformational Constraint Selectivity Scaffold Design

Preferred Application Scenarios for 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one Based on Evidence


JAK Kinase Inhibitor Lead Optimization with Topical or Aqueous Formulation Requirements

The compound's XLogP3 of 1.8 and TPSA of 58.1 Ų align with the physicochemical profile optimized for topical ocular JAK inhibitors, as described by Gordhan et al. (2023) [1]. Its azetidine scaffold provides inherent sp³ conformational rigidity that reduces off-target kinase binding, making it a suitable starting point for medicinal chemistry programs targeting localized inflammatory kinase inhibition where systemic exposure must be minimized.

Structure-Activity Relationship (SAR) Studies Exploring 2-Fluorophenyl Substitution Effects on Kinase Selectivity

The 2-fluorophenyl moiety introduces unique electronic and steric properties compared to 3- or 4-fluorophenyl regioisomers, influencing the dihedral angle between the phenyl ring and the propanone linker. This compound serves as a key structural probe in SAR campaigns investigating how ortho-fluorine substitution modulates binding to the JAK ATP pocket or other kinase targets, leveraging the established X-ray crystallography platform (PDB 8G8O) for structural validation [2].

Scaffold-Hopping Reference for Azetidine-Containing Kinase Inhibitor Libraries

Within the azetidinyl-pyrimidine patent space (US20240002392A1), this compound represents a distinct sub-series containing the 2-fluorophenylpropanone side chain [3]. Its heavy atom count (22) and molecular weight (300.33 Da) place it within the optimal range for fragment growth and ligand efficiency optimization, making it a valuable comparator compound for evaluating newly synthesized analogs in high-throughput kinase assays.

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.